molecular formula C17H16O5 B12424979 5-Hydroxy-7,8-dimethoxyflavanone

5-Hydroxy-7,8-dimethoxyflavanone

Cat. No.: B12424979
M. Wt: 300.30 g/mol
InChI Key: VPGMCCIECGDASG-UHFFFAOYSA-N
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Description

5-Hydroxy-7,8-dimethoxyflavanone is a naturally occurring flavonoid compound found in various plants. It belongs to the class of flavanones, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and its role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7,8-dimethoxyflavanone typically involves the use of chalcones as intermediates. One common synthetic route includes the following steps :

    Preparation of Chalcone Intermediate: The chalcone is synthesized by the Claisen-Schmidt condensation of appropriate acetophenone and benzaldehyde derivatives.

    Cyclization: The chalcone undergoes cyclization in the presence of a base, such as potassium hydroxide, to form the flavanone structure.

    Hydroxylation and Methoxylation:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale extraction from plant sources, such as Andrographis paniculata . The plant material is typically macerated in ethanol, followed by purification using chromatographic techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7,8-dimethoxyflavanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to dihydroflavanones.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the flavanone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of this compound .

Mechanism of Action

Properties

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3

InChI Key

VPGMCCIECGDASG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC

Origin of Product

United States

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